Motixafortide

CXCR4 antagonist receptor binding affinity IC50 comparison

Motixafortide is a high-affinity CXCR4 antagonist with 10-100× greater potency than plerixafor (IC50 0.42–4.5 nM). Its uniquely slow receptor dissociation (Kd 3.38×10⁻⁵ s⁻¹) sustains CXCR4 occupancy >72 h from a single dose, versus 6-12 h for plerixafor. This prolonged PK/PD profile makes it the superior tool for long-term stem cell mobilization, tumor microenvironment remodeling, and receptor occupancy studies. FDA-approved (Aphexda). Choose Motixafortide when extended pharmacodynamic effects without repeated dosing are critical.

Molecular Formula C97H144FN33O19S2
Molecular Weight 2159.5 g/mol
CAS No. 664334-36-5
Cat. No. B606204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMotixafortide
CAS664334-36-5
SynonymsBKT140;  BKT 140;  BKT-140;  BL8040;  BL 8040;  BL-8040. TN-14003;  4F-Benzoyl-TN14003;  TF 14016;  TF14016;  TF-14016.
Molecular FormulaC97H144FN33O19S2
Molecular Weight2159.5 g/mol
Structural Identifiers
SMILESC1CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2C1)CCCCN)CCCCN)CCCNC(=O)N)CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC5=CC=CC=C5C=C4)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C6=CC=C(C=C6)F)C(=O)NC(CCCNC(=N)N)C(=O)N)CCCNC(=O)N)CCCNC(=N)N)CC7=CC=C(C=C7)O
InChIInChI=1S/C97H144FN33O19S2/c98-60-33-31-58(32-34-60)78(135)119-65(19-8-42-113-93(104)105)79(136)121-68(21-10-44-115-95(108)109)83(140)126-73(51-56-25-30-57-14-1-2-15-59(57)48-56)87(144)130-75-53-152-151-52-74(88(145)118-63(77(101)134)18-7-41-112-92(102)103)129-84(141)69(23-12-46-117-97(111)150)122-81(138)66(20-9-43-114-94(106)107)124-86(143)72(50-55-28-37-62(133)38-29-55)128-90(147)76-24-13-47-131(76)91(148)70(17-4-6-40-100)125-82(139)64(16-3-5-39-99)120-80(137)67(22-11-45-116-96(110)149)123-85(142)71(127-89(75)146)49-54-26-35-61(132)36-27-54/h1-2,14-15,25-38,48,63-76,132-133H,3-13,16-24,39-47,49-53,99-100H2,(H2,101,134)(H,118,145)(H,119,135)(H,120,137)(H,121,136)(H,122,138)(H,123,142)(H,124,143)(H,125,139)(H,126,140)(H,127,146)(H,128,147)(H,129,141)(H,130,144)(H4,102,103,112)(H4,104,105,113)(H4,106,107,114)(H4,108,109,115)(H3,110,116,149)(H3,111,117,150)/t63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-/m0/s1
InChIKeyJJVZSYKFCOBILL-MKMRYRNGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Motixafortide (CAS 664334-36-5) for Research and Clinical Procurement: CXCR4 Antagonist Baseline Profile


Motixafortide (BL-8040, BKT140) is a 14-residue biostable synthetic cyclic peptide that functions as a high-affinity antagonist of the C-X-C motif chemokine receptor 4 (CXCR4) . The compound blocks binding of the cognate ligand stromal-derived factor-1α (SDF-1α)/CXCL12, inhibiting CXCL12-mediated chemotaxis and downstream signaling pathways [1]. Motixafortide received FDA approval in September 2023 under the brand name Aphexda, in combination with filgrastim (G-CSF), for mobilizing hematopoietic stem cells (HSCs) to peripheral blood for collection and subsequent autologous transplantation in patients with multiple myeloma [2]. The compound is administered via subcutaneous injection and is available as a lyophilized powder in a single-dose vial for reconstitution (62 mg dosage strength) [2]. Motixafortide is also under clinical investigation for pancreatic cancer, where it holds orphan drug designation in both the United States and European Union [1].

Why Motixafortide (CAS 664334-36-5) Cannot Be Readily Substituted with Alternative CXCR4 Antagonists


Despite sharing a common molecular target (CXCR4) with other agents such as plerixafor (AMD3100), motixafortide exhibits pharmacologic properties that fundamentally distinguish it from alternative CXCR4 antagonists and preclude simple therapeutic or experimental substitution. Motixafortide demonstrates substantially higher receptor binding affinity (IC50 ≈ 0.42–4.5 nM) compared with plerixafor (IC50 = 44–651 nM depending on assay), translating to approximately 10- to 100-fold greater potency at the receptor level [1]. Furthermore, motixafortide displays markedly slower receptor dissociation kinetics (Kd = 3.38 × 10⁻⁵ s⁻¹), enabling sustained CXCR4 receptor occupancy exceeding 72 hours following a single subcutaneous dose, despite a relatively short plasma elimination half-life of approximately 2 hours [2]. In contrast, plerixafor exhibits rapid receptor dissociation and a short pharmacodynamic duration, with mobilization effects returning to baseline within 6–12 hours post-administration [3]. These divergent pharmacokinetic-pharmacodynamic profiles produce distinct in vivo mobilization kinetics and stem cell collection efficiency, as well as differential effects on the primitive stem cell compartment, making motixafortide and plerixafor non-interchangeable in both clinical and research applications [4].

Motixafortide (CAS 664334-36-5) Product-Specific Quantitative Evidence Guide: Comparator-Based Differentiation


Motixafortide Exhibits 10- to 100-Fold Higher CXCR4 Binding Affinity Versus Plerixafor (AMD3100)

Motixafortide demonstrates significantly higher binding affinity for the CXCR4 receptor compared with the first-generation CXCR4 antagonist plerixafor (AMD3100). In standardized in vitro binding assays, motixafortide exhibits an IC50 range of 0.42–4.5 nM against human CXCR4, whereas plerixafor displays substantially lower affinity with an IC50 of approximately 44 nM in comparable CXCR4 binding assays [1]. When evaluated via inhibition of CXCL12-mediated chemotaxis, motixafortide achieves IC50 values of 0.65 nM in human Jurkat cells and 0.54 nM in mouse splenocytes, compared with plerixafor's IC50 of 5.7 nM in the same chemotaxis assay system . Using a more stringent Ki measurement (equilibrium dissociation constant), motixafortide displays a Ki of 0.32 nM, while plerixafor exhibits a Ki of approximately 652 nM—representing a roughly 2,000-fold difference in equilibrium binding affinity [2]. This marked difference in receptor engagement potency has direct implications for dose requirements and receptor occupancy duration in both experimental and therapeutic contexts.

CXCR4 antagonist receptor binding affinity IC50 comparison chemokine receptor pharmacology

Motixafortide Achieves Prolonged CXCR4 Receptor Occupancy Exceeding 72 Hours Versus Plerixafor's 6-12 Hour Duration

A critical pharmacologic distinction between motixafortide and plerixafor lies in receptor occupancy duration, which governs the persistence of pharmacodynamic effects independent of plasma drug concentrations. In vitro receptor occupancy studies demonstrate that motixafortide achieves complete CXCR4 receptor occupancy at concentrations as low as 3 nM (6.48 ng/mL), and at higher concentrations maintains receptor occupancy for more than 72 hours following a single exposure [1]. This prolonged occupancy is mechanistically attributed to motixafortide's exceptionally slow receptor dissociation rate (Kd = 3.38 × 10⁻⁵ s⁻¹), which enables sustained receptor blockade despite the compound's relatively short plasma elimination half-life of approximately 2 hours [2]. In contrast, plerixafor exhibits rapid receptor dissociation and a correspondingly short pharmacodynamic duration, with mobilization effects returning to baseline within 6–12 hours following intravenous administration [3]. Clinically, motixafortide's extended receptor occupancy translates to sustained elevation of peripheral blood CD34+ cells for more than 24 hours after a single subcutaneous dose: in healthy volunteers, median CD34+ counts increased from a baseline of 1.6 cells/μL to a peak of 43 cells/μL at 16 hours and remained elevated at 36 cells/μL at 24 hours post-dose [2].

pharmacodynamics receptor occupancy dissociation kinetics sustained mobilization PK/PD relationship

Motixafortide Plus G-CSF Achieves 4.9-Fold Higher Target Stem Cell Mobilization Rate Versus G-CSF Alone in Phase 3 GENESIS Trial

In the pivotal Phase 3 GENESIS trial (NCT03246529), a randomized, double-blind, placebo-controlled study in patients with multiple myeloma, the addition of motixafortide to G-CSF (filgrastim) produced a 4.9-fold increase in the proportion of patients achieving the target stem cell mobilization threshold of ≥6 × 10⁶ CD34+ cells/kg in up to two apheresis sessions, compared with G-CSF plus placebo [1]. Specifically, 70.0% of patients in the motixafortide plus G-CSF arm achieved this target versus 14.3% in the placebo plus G-CSF arm, representing an absolute difference of 54.6% (95% CI, 38.7%–69.5%; P < 0.0001) and an odds ratio of 12.9 [2]. More notably, a key secondary endpoint demonstrated that 67.5% of patients receiving motixafortide plus G-CSF achieved the target CD34+ yield in a single apheresis session versus only 4.8% with placebo plus G-CSF—a 14.1-fold increase and an absolute difference of 61.7% (95% CI, 49.5%–73.8%; P < 0.0001; odds ratio = 56.0) [2]. In a separate PK/PD analysis, motixafortide (1.25 mg/kg) added to G-CSF produced a 6.6-fold increase in median peripheral blood CD34+ cell counts in multiple myeloma patients, from 15.8 cells/μL (post-G-CSF, pre-motixafortide) to 116.0 cells/μL at 12 hours post-motixafortide administration [3]. Overall, 88.8% of patients were able to collect ≥6 × 10⁶ CD34+ cells/kg in a single leukapheresis session with one dose of motixafortide added to G-CSF [3].

stem cell mobilization multiple myeloma CD34+ collection autologous transplantation phase 3 clinical trial

Motixafortide Demonstrates Sustained Pharmacodynamic Effect Despite Short Plasma Half-Life: Unique PK/PD Decoupling

Motixafortide exhibits a distinctive pharmacokinetic-pharmacodynamic (PK/PD) profile characterized by rapid systemic absorption followed by a relatively short plasma elimination half-life, yet sustained pharmacodynamic effects due to high-affinity receptor binding and slow dissociation kinetics. Following subcutaneous administration at 1.25 mg/kg, motixafortide achieves peak plasma concentrations (Cmax) within 0.25–1 hour, with mean Cmax values of 2245 ± 791 ng/mL (1040 nM) in healthy volunteers and 1800 ± 695 ng/mL (834 nM) in multiple myeloma patients [1]. The effective plasma elimination half-life of motixafortide in humans is approximately 2 hours, with an apparent total clearance of 46.5 L/h in a typical patient [2]. Despite this rapid plasma clearance, motixafortide maintains complete CXCR4 receptor occupancy for more than 72 hours and sustains elevated peripheral blood CD34+ cell counts for more than 24 hours post-dose [1]. This PK/PD decoupling is attributable to the compound's high CXCR4 binding affinity (IC50 0.42–4.5 nM) and exceptionally slow dissociation rate (Kd = 3.38 × 10⁻⁵ s⁻¹), which together produce a "depot-like" effect at the receptor level independent of plasma drug concentrations [3]. In contrast, plerixafor (AMD3100) exhibits a similarly short plasma half-life but lacks the prolonged receptor occupancy characteristic of motixafortide, necessitating more frequent dosing or continuous infusion strategies to maintain mobilization effects [4]. Motixafortide also displays high plasma protein binding (>99%), which influences the free fraction available for receptor engagement—a minimum total plasma concentration of approximately 800 ng/mL is required to achieve the free fraction of 3 nM necessary for complete receptor occupancy [1].

pharmacokinetics pharmacodynamics PK/PD modeling subcutaneous bioavailability plasma half-life

Motixafortide Stabilizes Inactive CXCR4 Conformation via Unique Binding Mode Distinct from Plerixafor

Computational molecular dynamics simulations and structural analyses have elucidated a distinctive binding mode for motixafortide at the CXCR4 receptor that differs fundamentally from other CXCR4 antagonists including plerixafor (AMD3100) [1]. Motixafortide binds within the major sub-pocket of the CXCR4 orthosteric binding site, where it stabilizes the receptor in an inactive conformational state, thereby preventing the structural rearrangements required for G-protein coupling and downstream signaling activation [2]. This binding mode is characterized by extensive electrostatic interactions between the cationic residues of motixafortide (including multiple arginine moieties) and negatively charged residues within the CXCR4 binding pocket, which collectively contribute to the compound's exceptional binding affinity (IC50 = 0.54–4.5 nM) and prolonged receptor occupancy (>48 hours) [3]. The presence of unnatural chemical moieties in motixafortide's structure—including the 4-fluorobenzoyl group and 2-naphthylalanine residue—confers additional stabilizing interactions not achievable with endogenous CXCL12 or simpler small-molecule CXCR4 antagonists such as plerixafor [3]. In contrast to motixafortide, plerixafor (a bicyclam compound) binds within the minor sub-pocket of the CXCR4 binding site and exhibits a distinct interaction profile with the receptor's transmembrane domains, resulting in substantially lower binding affinity (IC50 = 44 nM; Ki = 652 nM) and more rapid receptor dissociation [4].

structural pharmacology molecular dynamics GPCR antagonism binding mode receptor stabilization

Motixafortide (CAS 664334-36-5) High-Value Research and Industrial Application Scenarios


Preclinical and Translational Research Requiring Sustained CXCR4 Antagonism with Single-Dose Administration

Based on motixafortide's demonstrated prolonged CXCR4 receptor occupancy (>72 hours) and sustained CD34+ mobilization (>24 hours) following a single subcutaneous dose [1], this compound is optimally suited for in vivo studies requiring extended pharmacodynamic effects without repeated dosing. Research applications include: (1) long-term stem cell mobilization studies in murine xenograft models where sustained CXCR4 blockade is required to evaluate engraftment kinetics; (2) combination therapy investigations in oncology models examining the impact of sustained CXCR4 inhibition on tumor microenvironment remodeling and immune cell trafficking; and (3) pharmacodynamic studies evaluating the relationship between receptor occupancy duration and biological outcomes. The compound's high plasma protein binding (>99%) and slow dissociation rate (Kd = 3.38 × 10⁻⁵ s⁻¹) [1] make it particularly valuable for experimental designs where maintaining consistent receptor blockade is critical but frequent animal handling is undesirable.

Hematopoietic Stem Cell Mobilization Studies with Direct Comparator Benchmarking Against Plerixafor

Motixafortide's well-characterized superiority over plerixafor in receptor binding affinity (IC50 0.42–4.5 nM vs 44–651 nM) and mobilization duration (>24 hours vs 6–12 hours) [1] positions it as a preferred tool compound for head-to-head comparative studies in stem cell biology. Key research scenarios include: (1) direct comparison of mobilized stem cell product quality, including assessment of primitive HSC subsets (CD34+/CD38− immunophenotype) and clonogenic potential in colony-forming unit assays; (2) transplantation studies comparing engraftment kinetics and durability between motixafortide-mobilized and plerixafor-mobilized grafts; and (3) mechanistic investigations into differential CXCR4 receptor stabilization and its downstream effects on stem cell trafficking and niche retention. Evidence suggests motixafortide mobilizes a higher percentage of the most primitive blood-forming stem cells compared with plerixafor [2], warranting focused investigation in this area.

Oncology Research Investigating CXCR4-Dependent Tumor-Stroma Interactions and Immune Microenvironment Modulation

Motixafortide's high-affinity CXCR4 antagonism (IC50 ≈ 0.42–4.5 nM) [1], coupled with its distinct binding mode that stabilizes inactive CXCR4 conformations [2], makes it a valuable tool for investigating CXCR4-mediated tumor-stromal interactions. The compound has demonstrated direct anti-tumor effects in preclinical models, including dose-dependent reduction in human acute myeloid leukemia and multiple myeloma xenograft growth, with treated tumors showing smaller size and weight, larger necrotic areas, and elevated apoptotic scores . Research applications include: (1) studies examining CXCR4/CXCL12 axis blockade in disrupting protective bone marrow niche interactions in hematologic malignancies; (2) combination therapy investigations with BCL-2 inhibitors or immune checkpoint blockade, where motixafortide has shown enhanced cell death and prolonged survival in tumor-bearing mice ; and (3) evaluation of CXCR4 inhibition in solid tumor models, including pancreatic cancer where motixafortide holds orphan drug designation and has demonstrated activity in Phase 2 clinical trials with a 64% overall response rate in first-line pancreatic cancer combination therapy [3].

PK/PD Modeling Studies Leveraging Motixafortide's Unique Decoupled Pharmacokinetic-Pharmacodynamic Profile

Motixafortide's distinctive PK/PD profile—characterized by rapid absorption (Tmax 0.25–1 hour), short plasma half-life (≈2 hours) [1], yet sustained pharmacodynamic effect (>72 hours receptor occupancy) [2]—provides a unique model system for investigating PK/PD decoupling phenomena. Research applications include: (1) development and validation of mechanistic PK/PD models that incorporate receptor binding kinetics and target occupancy as drivers of effect duration independent of plasma drug concentrations; (2) comparative studies examining the relationship between drug physicochemical properties, plasma protein binding (>99%), and duration of action; and (3) translational pharmacology studies evaluating the predictive value of in vitro receptor occupancy and dissociation rate measurements for in vivo efficacy. The compound's well-documented PK parameters—including Cmax of 2245 ng/mL (healthy volunteers) and 1800 ng/mL (MM patients) at 1.25 mg/kg SC, and apparent clearance of 46.5 L/h [1]—enable robust quantitative systems pharmacology modeling and simulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Motixafortide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.